N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)thiophene-2-sulfonamide
Description
Evolution of Imidazothiazole-Sulfonamide Hybrid Development
The development of imidazothiazole-sulfonamide hybrids represents a strategic convergence of two pharmacologically significant scaffolds. Early work in sulfonamide chemistry focused on their role as carbonic anhydrase inhibitors (CAIs), with acetazolamide and methazolamide serving as foundational templates. The integration of imidazothiazole motifs emerged as a strategy to enhance isoform selectivity, particularly for cytosolic human CA II (hCA II), which plays critical roles in physiological processes such as intraocular pressure regulation and cerebrospinal fluid production.
A pivotal advancement occurred with the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, which demonstrated selective hCA II inhibition (K~i~ = 57.7–98.2 µM) while showing negligible activity against tumor-associated isoforms hCA IX/XII. This selectivity was attributed to the steric and electronic effects of the fused imidazothiazole system, which modulates interactions with CA active sites. Subsequent structural optimizations introduced thiophene-sulfonamide linkages, as seen in N-(2-{imidazo[2,1-b]thiazol-6-yl}ethyl)thiophene-2-sulfonamide, to improve metabolic stability and target binding.
Table 1: Key Synthetic Milestones in Imidazothiazole-Sulfonamide Hybrids
| Year | Innovation | Biological Target | Reference |
|---|---|---|---|
| 2020 | Imidazo[2,1-b]thiazole-sulfonyl piperazines | hCA II (K~i~ = 57.7 µM) | |
| 2024 | Thiophene-sulfonamide conjugates | Antimicrobial targets |
Pharmacological Significance of Fused Heterocyclic Systems
Fused heterocycles, particularly imidazothiazoles, exhibit broad-spectrum bioactivity due to their ability to mimic endogenous substrates and engage multiple binding motifs. Approximately 20% of FDA-approved anticancer and antibiotic drugs incorporate fluorine-containing fused heterocycles, underscoring their therapeutic versatility. The imidazo[2,1-b]thiazole core in N-(2-{imidazo[2,1-b]thiazol-6-yl}ethyl)thiophene-2-sulfonamide contributes to:
- Enhanced membrane permeability via lipophilic thiophene and rigid bicyclic systems.
- Targeted enzyme inhibition through sulfonamide coordination with zinc ions in metalloenzymes.
- Synergistic bioactivity from the conjugation of electron-deficient thiophene and electron-rich imidazothiazole.
Table 2: Pharmacological Activities of Fused Heterocyclic Systems
| Heterocycle Type | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazoles | Anticancer, antimicrobial | CA inhibition, DNA intercalation | |
| Thiophene-sulfonamides | Enzyme inhibition | Zinc coordination |
Research Rationale and Scientific Objectives
The primary rationale for investigating N-(2-{imidazo[2,1-b]thiazol-6-yl}ethyl)thiophene-2-sulfonamide lies in addressing the limitations of classical CAIs, such as off-target effects and metabolic instability. Key scientific objectives include:
- Structural optimization : Fine-tuning substituents on the thiophene and imidazothiazole rings to enhance isoform selectivity.
- Mechanistic elucidation : Resolving the inhibition kinetics and binding modes of hybrid derivatives using X-ray crystallography.
- Therapeutic expansion : Exploring applications beyond CA inhibition, such as antimicrobial or antiparkinsonian activity, leveraging the compound’s dual heterocyclic framework.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S3/c15-19(16,10-2-1-6-17-10)12-4-3-9-8-14-5-7-18-11(14)13-9/h1-2,5-8,12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOISZXUHJSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)thiophene-2-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for 2-4 hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and imidazole moieties exhibit significant anticancer activity. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with imidazo[2,1-b][1,3]thiazole structures showed promising results against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | A549 | 23.30 | Induction of apoptosis |
| Compound 20 | U251 | <1000 | Cell cycle arrest |
Antimicrobial Activity
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)thiophene-2-sulfonamide has also been studied for its antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Thiazole Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.125 µg/mL |
| Compound B | Escherichia coli | 6.25 µg/mL |
Case Study 1: Anticancer Activity
A recent study synthesized several imidazo[2,1-b][1,3]thiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. The findings indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells .
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antibacterial properties of thiazole derivatives against resistant bacterial strains. The study highlighted the potential for these compounds to serve as lead candidates in drug development due to their ability to combat multi-drug resistant bacteria .
Mechanism of Action
The mechanism of action of N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related imidazo[2,1-b]thiazole derivatives and sulfonamides:
Key Structural and Functional Comparisons:
Core Scaffold Variations :
- The target compound shares the imidazo[2,1-b]thiazole core with SRT1720 (SIRT1 agonist) and 5l (VEGFR2 inhibitor). However, substituents differ significantly:
- SRT1720 includes a quinoxaline carboxamide and piperazine-methyl group, critical for SIRT1 binding .
- 5l substitutes a chlorophenyl and morpholinopyridinyl acetamide, enhancing VEGFR2 affinity .
- The target compound’s thiophene sulfonamide may confer distinct electronic and steric properties compared to bulkier aromatic groups.
Sulfonamide Derivatives :
- Sulfonamide groups are common in bioactive compounds (e.g., ). The target compound’s thiophene sulfonamide differs from the methanesulfonamide in ’s analog, which may alter target selectivity or metabolic stability.
Biological Activity Trends: Cytotoxicity: Imidazo[2,1-b]thiazoles with electron-withdrawing groups (e.g., 6a’s methylsulfonylphenyl) show potent cytotoxicity (IC₅₀ ~1 μM) . The target compound’s thiophene sulfonamide, being moderately electron-withdrawing, may exhibit similar potency. Enzyme Modulation: SRT1720’s piperazine linker and quinoxaline group optimize NAD⁺-dependent SIRT1 activation .
Antiviral Potential: highlights imidazo[2,1-b]thiazole-coumarin hybrids with antiviral activity. While the target compound lacks a coumarin moiety, its sulfonamide group could enhance binding to viral proteases or polymerases.
Biological Activity
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the imidazo-thiazole core and subsequent sulfonamide derivatization. The compound's structure can be represented as follows:
This compound features a thiophene ring and an imidazo-thiazole moiety, both known for their pharmacological properties.
2.1 Antimicrobial Activity
Research has shown that imidazo-thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb). In one study, derivatives with similar scaffolds showed IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra without significant toxicity towards normal lung fibroblast cells (MRC-5) at concentrations below 128 μM .
| Compound | IC50 (μM) | Target |
|---|---|---|
| IT06 | 2.03 | Mycobacterium tuberculosis |
| IT10 | 7.05 | Mycobacterium tuberculosis |
2.2 Carbonic Anhydrase Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are important targets in various diseases including cancer. Studies indicated that certain derivatives exhibited selective inhibition against tumor-associated isoforms (hCA IX and hCA XII), with Ki values exceeding 100 μM for cytosolic isoforms . This suggests potential therapeutic applications in oncology.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors. For example, its interaction with the active sites of target proteins leads to the blockade of enzymatic activities crucial for pathogen survival or tumor progression . Molecular docking studies have further elucidated the binding affinities and interactions at the molecular level.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the imidazo-thiazole structure can significantly impact its efficacy and selectivity:
- Substituents : The presence of electron-withdrawing or electron-donating groups on the aromatic rings can enhance or diminish activity.
- Linker Variations : Altering the ethyl linker can affect the overall conformation and binding affinity to biological targets.
5. Case Studies
Several studies have highlighted the efficacy of imidazo-thiazole derivatives in clinical settings:
Q & A
Q. What established synthetic routes are available for N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)thiophene-2-sulfonamide, and which analytical techniques are essential for structural validation?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of α-halo ketones with 2-mercaptoimidazoles to form the imidazo[2,1-b]thiazole core . For example, intermediates like 1-(imidazo[2,1-b]thiazol-6-yl)propan-2-amine can be generated via enzyme-catalyzed reactions (e.g., transaminases) and subsequently functionalized with sulfonamide groups . Critical analytical techniques include:
- NMR spectroscopy : For verifying substituent positions and purity (e.g., ¹H/¹³C NMR in ).
- Mass spectrometry : To confirm molecular weight and fragmentation patterns .
- Differential Scanning Calorimetry (DSC) : Assess thermal stability and decomposition profiles (e.g., decomposition at 140°C for related sulfonium salts ).
Q. Which in vitro models are suitable for preliminary biological screening, and what parameters should be prioritized?
Methodological Answer: Common models include:
- Renal proximal tubule cells (RPTCs) : Monitor mitochondrial biogenesis (e.g., mitochondrial DNA copy number via qPCR, ATP levels via luminescent assays) .
- Glioblastoma (GBM) cell lines : Evaluate apoptosis via ER stress markers (e.g., CHOP, caspase-3 activation) .
- HIV-1 replication assays : Measure viral load reduction using primary human PBMCs .
Key parameters: IC₅₀ values, dose-response curves, and off-target effects (e.g., SIRT2/SIRT3 selectivity in SIRT1 activators ).
Q. How can researchers address solubility and stability challenges during in vitro assays?
Methodological Answer:
- Solubility : Use DMSO as a primary solvent (up to 38 mg/mL for analogs like SRT1720 ). Pre-test solvent compatibility with assay buffers to avoid precipitation.
- Stability : Store lyophilized compounds at -20°C in inert atmospheres. For liquid stocks, confirm stability via HPLC over 72 hours . Avoid repeated freeze-thaw cycles.
Q. What structural analogs of this compound exhibit documented bioactivity, and how do their activities compare?
Methodological Answer:
- SRT1720 : Potent SIRT1 activator (induces mitochondrial biogenesis in RPTCs; IC₅₀ ~0.1 µM) .
- iMDK : Inhibits midkine signaling in NSCLC (reduces tumor growth by 50% at 10 µM) .
- Compound 18 (HIV-1 inhibitor) : Blocks viral assembly via MA protein interaction (IC₅₀ 7.5–15.6 µM) .
Comparative studies should use dose-matched assays (e.g., ATP levels vs. apoptosis markers) to evaluate tissue-specific effects.
Q. Which spectroscopic and chromatographic methods are recommended for purity assessment?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2% threshold) .
- LC-MS : Combine retention time and mass-to-charge ratio for identity confirmation .
- FT-IR : Verify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How does this compound modulate SIRT1 activity, and what downstream pathways are implicated in its effects on mitochondrial biogenesis?
Methodological Answer: The compound likely activates SIRT1 via direct binding, enhancing deacetylation of PGC-1α, which upregulates mitochondrial genes (e.g., NDUFB8, ATP synthase) . Key experimental approaches:
Q. How can contradictory findings (e.g., cytoprotection in renal cells vs. pro-apoptotic effects in GBM) be mechanistically reconciled?
Methodological Answer:
- Tissue-specific cofactors : Compare SIRT1 expression levels (western blot) and subcellular localization (immunofluorescence) across models .
- Stress context : Test compound effects under oxidative (e.g., TBHP treatment) vs. nutrient-deprived conditions .
- Pathway inhibition : Use ER stress inhibitors (e.g., 4-PBA) in GBM to isolate SIRT1-independent apoptosis .
Q. What strategies optimize in vivo bioavailability while maintaining target engagement?
Methodological Answer:
Q. How can researchers validate target specificity and avoid off-target interactions?
Methodological Answer:
Q. What computational tools aid in predicting structure-activity relationships (SAR) for novel derivatives?
Methodological Answer:
Q. Tables for Key Data
Table 1. Mitochondrial Parameters in SRT1720-Treated RPTCs
| Parameter | Change Observed | Assay Method |
|---|---|---|
| Mitochondrial DNA copy | 1.5× increase | qPCR |
| NDUFB8 expression | 2.3× upregulation | Western blot |
| ATP production | 40% elevation | Luminescent assay |
Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Target/Model | IC₅₀/Effective Dose | Reference |
|---|---|---|---|
| SRT1720 | SIRT1 (RPTCs) | 0.1 µM | |
| iMDK | Midkine (NSCLC) | 10 µM | |
| Compound 18 | HIV-1 MA protein | 7.5–15.6 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
